

Navigating Chemical Disposal in the Laboratory: A Guide to Safe Practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SD-70

Cat. No.: B1223934

[Get Quote](#)

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While the identifier "SD-70" does not correspond to a recognized chemical substance in standard databases, this guide provides essential procedures for the safe and compliant disposal of laboratory chemicals. Adherence to these guidelines is paramount for protecting personnel, research integrity, and the environment.

Immediate Safety and Logistical Information

The first step in chemical disposal is accurate identification. Without a proper chemical name, CAS number, or Safety Data Sheet (SDS), a substance cannot be safely handled or disposed of. If you encounter a substance labeled "SD-70" or any other unfamiliar identifier, treat it as an unknown and consult your institution's Environmental Health & Safety (EHS) department immediately.

General Chemical Disposal Procedures:

- Identification and Characterization:
 - Never dispose of a chemical without knowing its identity and hazards.
 - Consult the Safety Data Sheet (SDS) for specific disposal instructions. The SDS is the primary source of information for handling, storage, and disposal.

- If the identity of a chemical is unknown, it must be treated as hazardous waste until it can be properly identified. Contact your EHS office for guidance on the analysis and disposal of unknown chemicals.
- Segregation of Chemical Waste:
 - Proper segregation is crucial to prevent dangerous reactions between incompatible chemicals.
 - Waste should be collected in separate, clearly labeled containers based on its chemical compatibility.
 - Never mix different classes of chemical waste unless explicitly permitted by your institution's EHS guidelines.
- Waste Container Selection and Labeling:
 - Always use containers that are compatible with the chemical waste being stored. For example, do not store strong acids in metal containers.[\[1\]](#)
 - Containers must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[\[1\]](#)[\[2\]](#)
 - All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the associated hazards (e.g., flammable, corrosive, toxic).[\[2\]](#)[\[3\]](#)
- Storage of Chemical Waste:
 - Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[\[1\]](#)[\[4\]](#)
 - Keep waste containers closed except when adding waste.[\[2\]](#)
 - Ensure secondary containment is used to capture any potential leaks or spills.[\[2\]](#)
- Arranging for Disposal:

- Contact your institution's EHS department to schedule a pickup for the hazardous waste. [\[2\]](#)[\[5\]](#)
- Do not dispose of chemical waste down the drain unless specifically authorized by your institution's EHS office for certain non-hazardous materials.[\[3\]](#)[\[5\]](#)

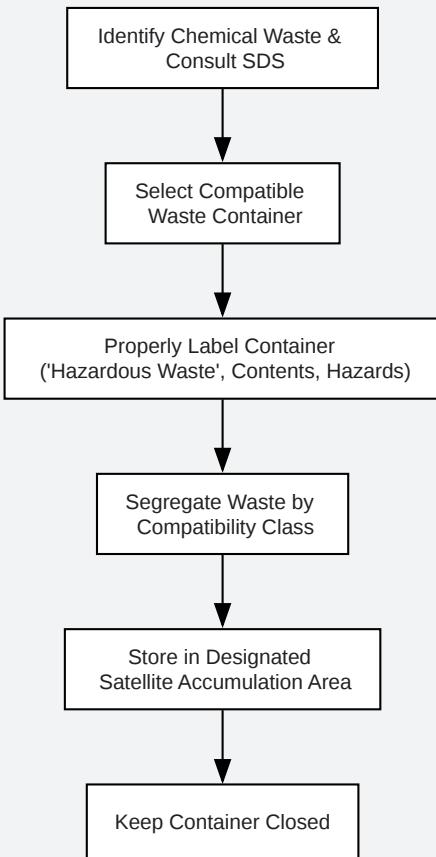
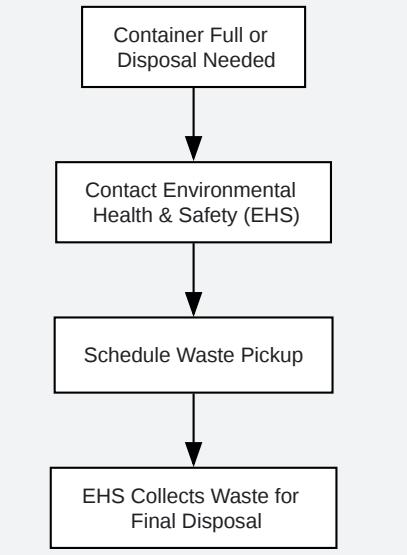
Data Presentation: Chemical Waste Segregation

The following table provides a summary of common laboratory chemical waste streams and examples for proper segregation.

Waste Category	Examples	Incompatible with	Container Type
Halogenated Organic Solvents	Dichloromethane, Chloroform, Carbon Tetrachloride	Non-halogenated solvents, Strong acids/bases	Glass or chemically resistant plastic
Non-Halogenated Organic Solvents	Acetone, Ethanol, Hexanes, Toluene	Halogenated solvents, Strong oxidizers	Glass or chemically resistant plastic
Aqueous Acidic Waste (pH ≤ 2)	Hydrochloric acid, Sulfuric acid, Nitric acid	Bases, Organic materials, Cyanides, Sulfides	Acid-resistant plastic or coated glass
Aqueous Basic Waste (pH ≥ 12.5)	Sodium hydroxide, Potassium hydroxide, Ammonium hydroxide	Acids, Organic materials, Metals that can form flammable hydrogen gas	Base-resistant plastic or coated glass
Solid Chemical Waste	Contaminated lab debris, Unused reagents, Gel waste	Other reactive solids, Incompatible liquids	Lined, puncture-resistant container
Oxidizers	Nitrates, Permanganates, Peroxides	Flammable and combustible materials, Reducing agents	Glass or compatible plastic, stored separately
Reactive Wastes	Pyrophorics, Water-reactives (e.g., sodium metal), Peroxide-formers	Air, Water, Other chemicals as specified in SDS	Specialized containment as per EHS guidance

Experimental Protocols: Disposal of Empty Chemical Containers

Proper disposal of empty chemical containers is also regulated and requires specific procedures to ensure any residual chemical is managed safely.



Methodology for Triple Rinsing:

- Initial Rinse: Pour a small amount of a suitable solvent (often water, but consult the SDS for the specific chemical) into the empty container. The solvent used for rinsing must be compatible with the chemical residue.
- Agitate and Rinse: Securely cap the container and shake it to ensure the solvent contacts all interior surfaces.
- Collect Rinsate: Pour the rinsate into the appropriate hazardous waste container.
- Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
- Final Disposal: After the third rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
- Deface Label: Completely deface or remove the original label on the container.[\[5\]](#)[\[6\]](#)
- Dispose of Container: The triple-rinsed, dried, and unlabeled container can typically be disposed of in the regular trash or recycling, depending on institutional policies.[\[2\]](#)[\[6\]](#)

Note: Containers that held acutely toxic chemicals (P-listed wastes) have more stringent disposal requirements and the rinsate must be collected as hazardous waste.[\[3\]](#)[\[5\]](#) Always consult your EHS department for specific guidance.

Mandatory Visualization: Chemical Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory setting.

Phase 1: In-Lab Waste Management**Phase 2: Disposal Request and Pickup**[Click to download full resolution via product page](#)

Caption: General workflow for safe laboratory chemical waste disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- To cite this document: BenchChem. [Navigating Chemical Disposal in the Laboratory: A Guide to Safe Practices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223934#sd-70-proper-disposal-procedures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com